Cas no 1250022-31-1 (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one)

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone core substituted with an amino group and a 3-chlorophenyl moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and chlorophenyl groups enhances its reactivity, enabling selective modifications for the development of biologically active molecules. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for medicinal chemistry, including the synthesis of potential CNS-targeting compounds. The compound is typically handled under controlled conditions to ensure purity and optimal performance in downstream reactions.
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one structure
1250022-31-1 structure
商品名:3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
CAS番号:1250022-31-1
MF:C10H11ClN2O
メガワット:210.66014122963
CID:4581442
PubChem ID:59657934

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
    • 2-Pyrrolidinone, 3-amino-1-(3-chlorophenyl)-
    • インチ: 1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2
    • InChIKey: ADMDDEDHCSXWCJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC(Cl)=C2)CCC(N)C1=O

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00989001-1g
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
1g
¥3808.0 2023-04-04
Enamine
EN300-101275-0.25g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
0.25g
$383.0 2023-10-28
Enamine
EN300-101275-5.0g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
5g
$2235.0 2023-06-10
TRC
A605033-50mg
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1
50mg
$ 185.00 2022-06-08
Enamine
EN300-101275-5g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
5g
$2235.0 2023-10-28
TRC
A605033-10mg
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1
10mg
$ 50.00 2022-06-08
Aaron
AR019Z42-5g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
5g
$3099.00 2025-02-08
A2B Chem LLC
AV43926-2.5g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
2.5g
$1624.00 2024-04-20
1PlusChem
1P019YVQ-2.5g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
2.5g
$1712.00 2025-03-04
A2B Chem LLC
AV43926-5g
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one
1250022-31-1 95%
5g
$2388.00 2024-04-20

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one 関連文献

3-amino-1-(3-chlorophenyl)pyrrolidin-2-oneに関する追加情報

3-Amino-1-(3-Chlorophenyl)Pyrrolidin-2-One: A Comprehensive Overview

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, also known by its CAS number 1250022-31-1, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidinones, which are five-membered lactams with a nitrogen atom in the ring. The presence of the amino group at position 3 and the chlorophenyl substituent at position 1 makes this compound unique and valuable for various applications.

The structure of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one consists of a pyrrolidinone ring with an amino group (-NH₂) attached to carbon 3 and a chlorophenyl group (-C₆H₄Cl) attached to carbon 1. The pyrrolidinone ring is a five-membered ring containing one oxygen atom in the lactam form, which contributes to its stability and reactivity. The chlorophenyl substituent introduces electronic effects that can influence the compound's properties, such as solubility, reactivity, and bioavailability.

Recent studies have highlighted the potential of pyrrolidinone derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The amino group in 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one can act as a hydrogen bond donor, which is a critical feature for molecular interactions in biological systems. This makes the compound a promising candidate for further research in medicinal chemistry.

In terms of synthesis, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one can be prepared through various methods, including cyclization reactions of amino acids or related compounds. One common approach involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The introduction of the chlorophenyl group can be achieved through nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and reagents used.

The biological activity of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one has been explored in several recent studies. For instance, researchers have investigated its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. The compound's ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms and developing new therapeutic strategies.

In addition to its pharmacological applications, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one has also been studied for its role in materials science and catalysis. The pyrrolidinone ring's structural rigidity and functional groups make it suitable for use as a ligand or catalyst in various chemical reactions. Recent advancements in asymmetric catalysis have further highlighted the potential of this compound in enantioselective synthesis.

The synthesis and characterization of 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one have been optimized using modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure, purity, and stereochemistry, ensuring its reliability for further studies.

In conclusion, 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications in drug discovery, materials science, and catalysis make it a valuable compound for both academic and industrial settings.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.